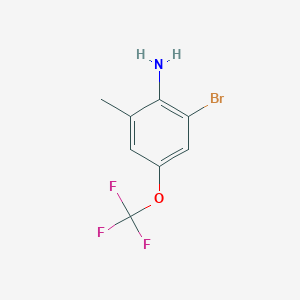
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
Descripción general
Descripción
“(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a heterocyclic organic compound . It is also known by several synonyms such as “1-BOC-5-BROMO-1H-INDOLE-2-BORONIC ACID”, “1-BOC-5-BROMO-2-INDOLEBORONIC ACID”, “1-BOC-5-BROMOINDOLE-2-BORONIC ACID”, “1-(TERT-BUTOXYCARBONYL-5-BROMO-1H-INDOL-2-YL)BORONIC ACID”, “5-BROMO-N-(BOC)INDOLE-2-BORONIC ACID”, and "5-BROMO-N-(BUTOXYCARBONYL)INDOLE-2-BORONIC ACID" .
Molecular Structure Analysis
The molecular formula of this compound is C13H15BBrNO4 . Its structure includes a boronic acid group attached to an indole ring, which is further substituted with a bromine atom and a tert-butoxycarbonyl group . The InChI key is RBYTXZMVOGZESQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 339.98 g/mol . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is covalently bonded and has a complexity of 374 .Aplicaciones Científicas De Investigación
Synthesis of Pyrrole Derivatives
The compound has been utilized in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives via mono Suzuki-Miyaura cross-coupling. This process involves the use of a boronic acid (indol-2-yl-boronic acid) for the controlled coupling reaction, leading to the formation of 2-indolyl-5-bromopyrrole derivatives, which can then be further coupled with various aryl- or heteroaryl-boronic acids (Beaumard, Dauban, & Dodd, 2010).
Stereoselective Organic Synthesis
The compound has been mentioned in the context of stereoselective organic synthesis. An example is the reaction of tert-butyl trans-lithiopropionate with specific boronic acid esters, where α-bromo boronic acid esters demonstrated better yields than chloro compounds (Matteson & Michnick, 1990).
Functionalized Polymer Development
The tert-butoxycarbonyl (Br-t-BOC) group, which is related to the compound , is involved in the synthesis of amino-functionalized (meth)acryl polymers. This includes the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers and their radical polymerization to yield polymers with protected amino side groups (Ritter, Tabatabai, & Herrmann, 2016).
Synthesis of Macrocycles
The compound has been used in the preparation of a new family of quaterpyrroles, which are then utilized as building blocks for the synthesis of macrocycles. The process involves bromination and Suzuki coupling with 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (Anguera et al., 2015).
Tert-Butyl Ester Synthesis
A novel protocol has been developed to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, using palladium acetate and triphenylphosphine as a catalyst system. This protocol can handle a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters (Li et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that boronic acids and their derivatives often interact with proteins and enzymes that have diol-containing side chains .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a variety of biochemical processes due to their ability to interact with proteins and enzymes .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body, and they are primarily excreted in the urine .
Result of Action
The interaction of boronic acids and their derivatives with proteins and enzymes can lead to changes in cellular function .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids and their derivatives .
Análisis Bioquímico
Biochemical Properties
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the boronic acid group of this compound can form a covalent bond with the active site serine residue of serine proteases, resulting in enzyme inhibition. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of moisture and light. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism. These effects are often dose-dependent and can vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity or adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often associated with the accumulation of the compound in specific tissues and organs, leading to cellular damage and dysfunction. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s, esterases, and transferases, leading to the formation of metabolites that can be further processed or excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and activity, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with specific proteins and targeting sequences. The subcellular localization of this compound can affect its activity and function, as well as its potential to modulate cellular processes and signaling pathways .
Propiedades
IUPAC Name |
[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTXZMVOGZESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383344 | |
| Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-13-7 | |
| Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


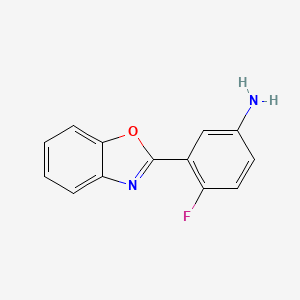
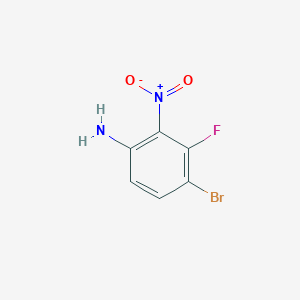



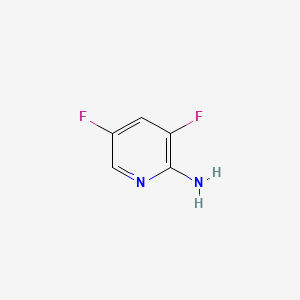




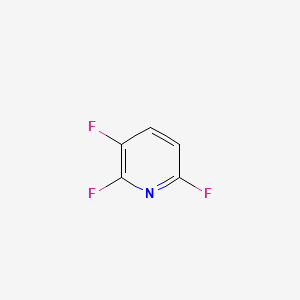
![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)

